Cas no 906352-89-4 (5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a brominated pyrazole derivative featuring a trifluoromethyl substituent, which enhances its utility in synthetic organic chemistry. The presence of the 2-bromophenyl group provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making this compound valuable in pharmaceutical and agrochemical research. Its well-defined structure and high purity make it suitable for use as a building block in the development of biologically active molecules. The compound is typically handled under inert conditions to ensure stability and reactivity.
5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole structure
906352-89-4 structure
商品名:5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
CAS番号:906352-89-4
MF:C11H8N2F3Br
メガワット:305.09382
MDL:MFCD09817512
CID:994991
PubChem ID:24229660

5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
    • 5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)pyrazole
    • MS-22532
    • F13755
    • FT-0733116
    • 906352-89-4
    • DTXSID60640365
    • MFCD09817512
    • 4-thien-2-yltetrahydropyran-4-carbonyl chloride
    • DB-078749
    • MDL: MFCD09817512
    • インチ: InChI=1S/C11H8BrF3N2/c1-17-9(6-10(16-17)11(13,14)15)7-4-2-3-5-8(7)12/h2-6H,1H3
    • InChIKey: UKDUPCWWWMHDRH-UHFFFAOYSA-N
    • ほほえんだ: CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2Br

計算された属性

  • せいみつぶんしりょう: 303.98200
  • どういたいしつりょう: 303.98230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 17.8Ų

じっけんとくせい

  • PSA: 17.82000
  • LogP: 3.86840

5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM529102-1g
5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
906352-89-4 97%
1g
$478 2022-03-01
TRC
B805605-10mg
5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
906352-89-4
10mg
$ 50.00 2022-06-06
TRC
B805605-100mg
5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
906352-89-4
100mg
$ 185.00 2022-06-06
abcr
AB222967-1 g
5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, 95%; .
906352-89-4 95%
1g
€275.70 2023-02-05
TRC
B805605-50mg
5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
906352-89-4
50mg
$ 115.00 2022-06-06
abcr
AB222967-1g
5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, 95%; .
906352-89-4 95%
1g
€293.00 2025-03-19
Ambeed
A596670-1g
5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
906352-89-4 97%
1g
$488.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1748479-1g
5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1h-pyrazole
906352-89-4 98%
1g
¥5124.00 2024-04-26
Crysdot LLC
CD11020357-1g
5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
906352-89-4 97%
1g
$484 2024-07-19

5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 関連文献

5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazoleに関する追加情報

5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole: A Comprehensive Overview

The compound 5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, identified by the CAS number 906352-89-4, is a highly specialized organic molecule with significant applications in various fields, particularly in the chemical and pharmaceutical industries. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The structure of this molecule is characterized by a pyrazole ring substituted with a bromophenyl group at position 5, a methyl group at position 1, and a trifluoromethyl group at position 3. These substituents contribute to its unique chemical properties and reactivity.

The synthesis of 5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves a series of carefully designed reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for research and industrial applications. The use of transition metal catalysts, such as palladium complexes, has significantly improved the yield and purity of the product in modern synthesis protocols.

One of the most notable applications of this compound is in the field of agrochemistry. It has been identified as a potential lead compound for the development of novel pesticides and herbicides. The trifluoromethyl group attached to the pyrazole ring enhances the molecule's stability and bioavailability, making it effective against various agricultural pests and weeds. Recent studies have demonstrated its high potency in inhibiting key enzymes involved in pest metabolism, thereby offering a promising alternative to conventional chemical pesticides that often pose environmental risks.

In addition to its agrochemical applications, 5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has shown potential in medicinal chemistry. The bromophenyl group at position 5 contributes to the molecule's ability to interact with specific biological targets, such as protein kinases and receptors. This makes it a valuable tool in drug discovery programs targeting various diseases, including cancer and inflammatory disorders. Researchers have reported that this compound exhibits selective inhibitory activity against certain oncogenic kinases, suggesting its potential as a therapeutic agent.

The unique electronic properties of this compound also make it an interesting candidate for materials science applications. The pyrazole ring's conjugated system allows for electronic delocalization, which can be exploited in designing advanced materials for optoelectronic devices. Recent studies have explored its use as a building block for organic semiconductors and light-emitting materials, highlighting its versatility across multiple disciplines.

From an environmental perspective, understanding the fate and behavior of 5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole in natural systems is crucial for assessing its potential ecological impact. Research has shown that this compound undergoes biodegradation under specific conditions, but further studies are needed to evaluate its long-term persistence in soil and aquatic environments. Regulatory agencies are increasingly emphasizing the importance of environmentally friendly chemical design principles, which could influence future developments involving this compound.

In conclusion, 5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, with its unique structural features and diverse functional groups, represents a versatile molecule with significant potential across multiple industries. Its applications span from agrochemistry to medicinal chemistry and materials science, driven by continuous advancements in synthetic methods and mechanistic understanding. As research progresses, this compound is expected to play an increasingly important role in addressing global challenges in health, agriculture, and technology.

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Amadis Chemical Company Limited
(CAS:906352-89-4)5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
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清らかである:99%
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